molecular formula C13H16F3N3O6S B15142111 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine

5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine

Cat. No.: B15142111
M. Wt: 399.35 g/mol
InChI Key: JSJWOXIZNRMGDB-LCFZEIEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds typically involve the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

The synthesis of 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine involves several steps. The key synthetic route includes the introduction of the methyl(2,2,2-trifluoroacetyl)amino group to the uridine scaffold. The reaction conditions often require specific reagents and catalysts to ensure the correct functionalization of the molecule. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine undergoes various chemical reactions, including:

Scientific Research Applications

5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair pathways .

Comparison with Similar Compounds

5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine is unique compared to other purine nucleoside analogues due to its specific functional groups, which confer distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C13H16F3N3O6S

Molecular Weight

399.35 g/mol

IUPAC Name

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C13H16F3N3O6S/c1-18(11(24)13(14,15)16)2-5-3-19(12(26)17-9(5)23)10-8(22)7(21)6(4-20)25-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,26)/t6-,7?,8+,10-/m1/s1

InChI Key

JSJWOXIZNRMGDB-LCFZEIEZSA-N

Isomeric SMILES

CN(CC1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F

Canonical SMILES

CN(CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F

Origin of Product

United States

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